molecular formula C23H21FN4O2S B3018963 N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888451-52-3

N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B3018963
CAS RN: 888451-52-3
M. Wt: 436.51
InChI Key: BCRYRLYAEMGKRD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopentyl group, a fluorophenyl group, a pyrimidoindole group, and a thioacetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule contains several aromatic rings, including a phenyl ring and an indole ring, which contribute to its stability and reactivity . The presence of sulfur and fluorine atoms could also influence its chemical behavior.

Scientific Research Applications

Antiplasmodial Properties

Research on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, prepared through a series of chemical reactions, showed potential in vitro antiplasmodial properties. These compounds, evaluated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, exhibited biological activity, suggesting their potential application in malaria research and treatment. The mode of action against the plasmodial parasite was explored theoretically through molecular docking, indicating the compounds' ability to inhibit parasite lactate dehydrogenase, thus hindering parasite metabolism (Mphahlele, Mmonwa, & Choong, 2017).

Anticonvulsant and CNS Activities

Another study focused on the synthesis of heterocyclic compounds derived from 2-amino-5,6-dihydro-4H-cyclopenta(b)thiophene-3-carbonitrile, demonstrating anticonvulsant, behavioral, and central nervous system (CNS) antidepressant activities. These findings highlight the compound's potential for contributing to the development of new therapeutic agents targeting CNS disorders (El-Sharkawy, 2012).

Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives showed significant cytotoxic results, especially against breast cancer, suggesting their potential application in cancer research and therapy (Abu-Melha, 2021).

Antimicrobial Properties

Research involving the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed at developing antimicrobial agents. The study's findings indicated promising antibacterial and antifungal activities, pointing towards potential applications in addressing microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

N-cyclopentyl-2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-16-10-4-6-12-18(16)28-22(30)21-20(15-9-3-5-11-17(15)26-21)27-23(28)31-13-19(29)25-14-7-1-2-8-14/h3-6,9-12,14,26H,1-2,7-8,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRYRLYAEMGKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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